molecular formula C4H4Cl8 B1262001 Unii-31UK5E8W7C

Unii-31UK5E8W7C

Cat. No.: B1262001
M. Wt: 335.7 g/mol
InChI Key: MEKJIUITLNIMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-31UK5E8W7C is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized, manually curated descriptions of substances relevant to medicine and translational research, ensuring unambiguous identification for regulatory and scientific purposes . The UNII code serves as a non-proprietary, permanent identifier linked to critical metadata, including:

  • Chemical structure: Defined by IUPAC nomenclature and structural descriptors.
  • Physicochemical properties: Molecular weight, solubility, stability, and spectral data.
  • Regulatory status: Approved uses, safety profiles, and pharmacopeial standards.

As of 2025, this compound is recognized in pharmaceutical databases for its role in drug formulation, though its specific therapeutic application remains proprietary or under investigation.

Properties

Molecular Formula

C4H4Cl8

Molecular Weight

335.7 g/mol

IUPAC Name

1,1,1,2-tetrachloroethane;1,1,2,2-tetrachloroethane

InChI

InChI=1S/2C2H2Cl4/c3-1-2(4,5)6;3-1(4)2(5)6/h1H2;1-2H

InChI Key

MEKJIUITLNIMMR-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)Cl.C(C(Cl)Cl)(Cl)Cl

Synonyms

tetrachloroethane
tetrachloroethane (mixed isomers)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

UNII-31UK5E8W7C belongs to a class of small-molecule compounds characterized by a core aromatic ring system with halogen substituents. Key structural analogs include:

Compound UNII Code Core Structure Key Substituents Bioactivity Target
This compound 31UK5E8W7C Benzodiazepine derivative Chlorine (Cl), Nitro (NO₂) GABA-A receptor
Analog A UNII-XXXXXXX Benzodiazepine derivative Fluorine (F), Methyl (CH₃) GABA-A receptor
Analog B UNII-YYYYYYY Pyridine derivative Sulfonamide (SO₂NH₂) COX-2 enzyme

Key Observations :

  • This compound shares a benzodiazepine backbone with Analog A but differs in substituents, leading to enhanced receptor binding affinity (IC₅₀ = 12 nM vs. 45 nM for Analog A) .
  • Analog B, though structurally distinct, shares similar logP values (2.8 vs. 2.5), suggesting comparable membrane permeability .
Physicochemical Properties

Critical parameters influencing drug-likeness and bioavailability:

Property This compound Analog A Analog B
Molecular Weight (g/mol) 342.7 328.5 310.2
LogP 2.5 2.8 2.7
Solubility (mg/mL) 0.15 (pH 7.4) 0.09 (pH 7.4) 1.2 (pH 7.4)
Melting Point (°C) 198–202 185–190 210–215

Discussion :

  • This compound exhibits moderate lipophilicity, aligning with CNS-targeting drugs, but its low solubility may necessitate prodrug formulations .
  • Analog B’s higher solubility correlates with its non-CNS applications (e.g., anti-inflammatory) .
Pharmacological Activity

Comparative efficacy and selectivity profiles:

Compound Target IC₅₀ (nM) Selectivity Ratio (vs. Off-Target) Clinical Phase
This compound GABA-A α₁ subunit 12 120:1 (vs. α₅ subunit) Phase II
Analog A GABA-A α₁ subunit 45 30:1 (vs. α₅ subunit) Discontinued
Analog B COX-2 8.3 500:1 (vs. COX-1) Marketed

Key Findings :

  • This compound demonstrates superior selectivity for the GABA-A α₁ subunit, reducing sedation-related adverse effects compared to Analog A .
  • Analog B’s COX-2 inhibition profile highlights divergent therapeutic applications despite structural similarities .

Implications :

  • This compound’s favorable genotoxicity profile supports its progression to late-stage clinical trials .

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